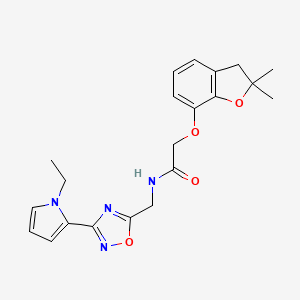

![molecular formula C19H13F2N3O2S B2457949 N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021260-40-1](/img/structure/B2457949.png)

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

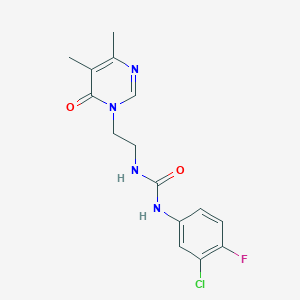

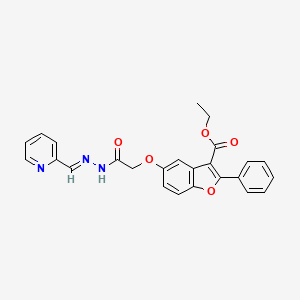

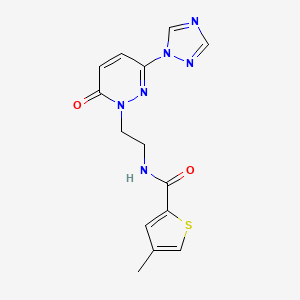

“N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

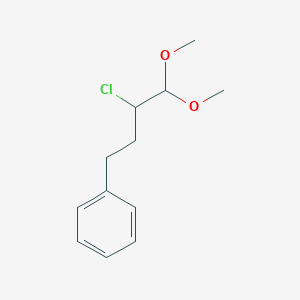

The synthesis of similar compounds has been reported in the literature. For instance, 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole and 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole were prepared from thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide . These were used as primary ligands to synthesize twelve phosphor .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Mécanisme D'action

The mechanism of action of N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide involves the binding of this compound with certain proteins in the body. This binding leads to a range of biochemical and physiological effects, depending on the protein that is targeted. Some of the proteins that have been shown to bind with this compound include:

1. Protein Kinase CK2: this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.

2. Heat Shock Protein 90 (HSP90): this compound has been shown to bind with HSP90, which is involved in the folding and stabilization of various proteins in the body.

3. DNA Topoisomerase II: this compound has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair.

Biochemical and Physiological Effects:

The binding of this compound with certain proteins in the body leads to a range of biochemical and physiological effects. Some of the effects that have been observed include:

1. Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.

2. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of neurological disorders.

3. Antiviral and Antibacterial Effects: this compound has been shown to have antiviral and antibacterial properties.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:

1. High Potency: this compound is a highly potent compound, which makes it useful for studying the effects of protein inhibition.

2. Selectivity: this compound has been shown to be selective in its binding with certain proteins, which makes it useful for studying specific cellular processes.

3. Low Toxicity: this compound has been shown to have low toxicity in animal studies.

Some of the limitations of this compound for lab experiments include:

1. Limited Solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

2. Limited Stability: this compound has limited stability in certain conditions, which can affect its potency and selectivity.

3. Limited Availability: this compound is not widely available, which can make it difficult for researchers to obtain.

Orientations Futures

There are several future directions for research on N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide. Some of these directions include:

1. Development of New Derivatives: Researchers can explore the synthesis of new derivatives of this compound, which may have improved properties such as solubility and stability.

2. Identification of New Protein Targets: Researchers can explore the binding of this compound with new protein targets, which may lead to the discovery of new cellular processes and potential therapeutic targets.

3.

In Vivo

Studies: Researchers can conduct more in vivo studies on N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide, which may provide more insight into its potential therapeutic applications.

4. Combination Therapy: Researchers can explore the use of this compound in combination with other compounds, which may lead to improved therapeutic outcomes.

Conclusion:

This compound is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to bind with certain proteins in the body, leading to a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for research that may lead to new discoveries

Méthodes De Synthèse

The synthesis of N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide involves the reaction of 2,4-difluoroaniline with 4-methoxyphenyl isothiocyanate in the presence of a base. This reaction leads to the formation of the corresponding thiourea, which is then cyclized with the help of a suitable cyclizing agent to give the desired product.

Applications De Recherche Scientifique

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide has been studied extensively for its potential use in scientific research. This compound has been shown to bind with certain proteins in the body, leading to a range of biochemical and physiological effects. Some of the research applications of this compound include:

1. Cancer Research: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the treatment of various types of cancer.

2. Neurological Research: this compound has been shown to have neuroprotective effects in animal models of neurological disorders. This compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Infectious Disease Research: this compound has been shown to have antiviral and antibacterial properties. This compound has been studied for its potential use in the treatment of infectious diseases such as HIV and tuberculosis.

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O2S/c1-26-13-5-2-11(3-6-13)16-9-24-17(10-27-19(24)23-16)18(25)22-15-7-4-12(20)8-14(15)21/h2-10H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGVNUPTEATZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)

![3-[2-(cyclohexen-1-yl)ethyl]-7-(3,5-dimethylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2457888.png)